molecular formula C5H9NS B1199975 tert-Butyl isothiocyanate CAS No. 590-42-1

tert-Butyl isothiocyanate

Cat. No.: B1199975
CAS No.: 590-42-1
M. Wt: 115.2 g/mol
InChI Key: ZFWFRTVIIMTOLY-UHFFFAOYSA-N
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Description

tert-Butyl isothiocyanate: is an organic compound with the molecular formula C5H9NS . It is a clear, colorless to slightly yellow liquid with a pungent odor. This compound is part of the isothiocyanate family, which is characterized by the functional group -N=C=S . Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Safety and Hazards

Tert-Butyl isothiocyanate is flammable and causes severe skin burns and eye damage . It is toxic if swallowed, in contact with skin or if inhaled . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this chemical .

Future Directions

Tert-Butyl isothiocyanate has been used to modify the pore size of the top layer of heterostructured surface mounted metal-organic frameworks . This suggests potential applications in materials science and nanotechnology.

Mechanism of Action

Target of Action

tert-Butyl isothiocyanate, a chemical compound with the molecular formula (CH3)3CNCS, primarily targets the respiratory system . It is known to cause respiratory irritation .

Mode of Action

It is known that isothiocyanates, a class of compounds to which this compound belongs, are highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This suggests that this compound may interact with its targets by modifying their chemical structure, thereby affecting their function.

Biochemical Pathways

Isothiocyanates, including this compound, govern many intracellular targets including cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This suggests that this compound may have similar ADME properties.

Result of Action

The result of this compound’s action is primarily the irritation of the respiratory system . Due to its potential interactions with various biochemical pathways, it may also have effects at the molecular and cellular level, such as inducing apoptosis and inhibiting cell cycle progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a flammable liquid and forms explosive mixtures with air at elevated temperatures . Therefore, its storage and handling require careful control of environmental conditions to prevent accidents and ensure its stability. Furthermore, its vapors are heavier than air and may spread along floors, which could potentially influence its distribution in the environment .

Biochemical Analysis

Biochemical Properties

tert-Butyl isothiocyanate plays a significant role in biochemical reactions due to its ability to modify proteins and other biomolecules. It interacts with enzymes, proteins, and other biomolecules through the formation of covalent bonds with nucleophilic sites, such as the thiol groups of cysteine residues in proteins. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific context . For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics .

Cellular Effects

This compound has been observed to influence various cellular processes. It can induce oxidative stress and modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . In particular, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis, further influencing cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function . This interaction can result in the inhibition of enzyme activity, such as the inhibition of cytochrome P450 enzymes . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit chemoprotective effects, such as the inhibition of chemically induced cancer . At high doses, this compound can be toxic and cause adverse effects, including genotoxicity and oxidative stress . The threshold for these effects depends on the specific animal model and experimental conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the mercapturic acid pathway. This pathway involves the conjugation of this compound with glutathione, followed by enzymatic degradation and N-acetylation . This metabolic process can influence the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity . The transport and distribution of this compound can affect its biochemical interactions and overall efficacy in experimental settings .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Primary Amines: One common method involves the reaction of primary amines with thiophosgene or its derivatives.

    From Isocyanides: Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases.

Industrial Production Methods: Industrial production of tert-Butyl isothiocyanate often involves the reaction of tert-butylamine with carbon disulfide in the presence of a base, followed by desulfurization using cyanuric acid .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-isothiocyanato-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-5(2,3)6-4-7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWFRTVIIMTOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060441
Record name 2-Isothiocyanato-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590-42-1
Record name tert-Butyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-isothiocyanato-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-isothiocyanato-2-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Isothiocyanato-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.803
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of tert-Butyl isothiocyanate on cytochrome P450 enzymes?

A1: this compound (tBITC) inactivates cytochrome P450 enzymes, specifically P450 2E1 and P450 2A13, by binding to critical active site amino acid residues. [, ] This binding interferes with both oxygen and substrate binding, leading to enzyme inactivation. [] Spectral studies indicate that tBITC does not modify the heme group but instead acts as the sixth ligand to the heme, displacing a water molecule. []

Q2: How does the structure of tBITC contribute to its inhibitory activity?

A2: While detailed SAR studies are limited in the provided texts, the bulky tert-butyl group of tBITC seems crucial for its interaction with the P450 enzymes. [, ] This is supported by the observation that other isothiocyanates with different alkyl substituents show varying degrees of inhibition and inactivation potency towards P450 2A6 and 2A13. [] Specifically, tBITC demonstrates significant inactivation of P450 2A13, while other isothiocyanates do not. []

Q3: What analytical techniques have been employed to study the interaction of tBITC with its targets?

A3: Several spectroscopic and analytical methods have been used to investigate the interaction of tBITC with its targets. These include:

  • UV-Vis Spectroscopy: Used to monitor changes in the P450-reduced CO complex upon tBITC inactivation. []
  • EPR Spectroscopy: Employed to analyze the spin state of the heme iron in tBITC-inactivated P450 2E1. []
  • ESI-LC-MS: Utilized to determine the mass increase of the apoprotein upon tBITC modification. []

Q4: Beyond P450 enzymes, what other reactions has tBITC been shown to participate in?

A4: tBITC is a versatile reagent in organic synthesis:

  • Formation of Heterocycles: tBITC reacts with tris(imino)thietanes to yield tetrasubstituted pyrroles, which can be further transformed into trisubstituted pyrroles upon thermolysis. [] It can also react with ynamines to form thiopyrans, which then undergo elimination reactions to generate thiophenes. []
  • Frustrated Lewis Pair Chemistry: tBITC reacts with a bifunctional frustrated Lewis pair to form a zwitterionic, bicyclic boraheterocycle adduct. [] This demonstrates its potential in small molecule activation and fixation reactions.

Q5: What is the molecular formula and weight of this compound?

A5:

    Q6: Can you describe a synthetic route for this compound?

    A6: One method for synthesizing tBITC utilizes carbon disulfide, tert-butylamine, and bromoethane. [] Triethylamine acts as a catalyst in this two-step reaction. First, tert-butylamine reacts with carbon disulfide and bromoethane to form an intermediate. This intermediate is then treated with a base to yield tBITC. []

    Q7: Has tBITC been utilized in material science applications?

    A7: Yes, tBITC has been successfully employed for the post-synthetic modification of surface-mounted metal-organic frameworks (SURMOFs). [] By targeting amino groups within the SURMOF structure, tBITC allows for programmed functionalization, tuning the pore size and adsorption properties of these materials. []

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